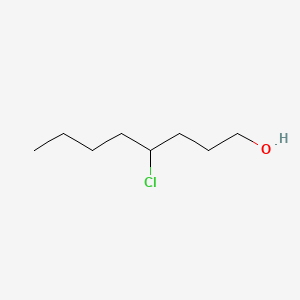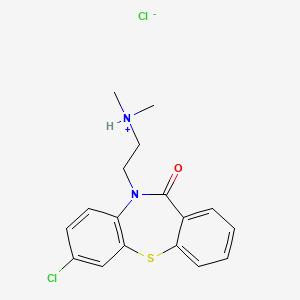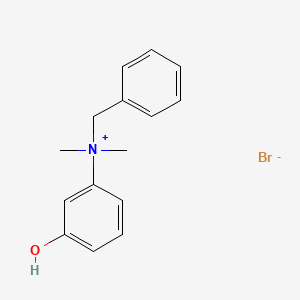
(3-Hydroxyphenyl)benzyldimethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-(3-hydroxyphenyl)-dimethylazanium bromide is a quaternary ammonium compound that features a benzyl group, a hydroxyphenyl group, and a dimethylazanium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-(3-hydroxyphenyl)-dimethylazanium bromide typically involves the quaternization of a tertiary amine with a benzyl halide. One common method is the reaction of dimethylamine with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of benzyl-(3-hydroxyphenyl)-dimethylazanium bromide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl-(3-hydroxyphenyl)-dimethylazanium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl-(3-hydroxyphenyl)-dimethylazanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in drug delivery systems and as an active pharmaceutical ingredient.
Industry: Utilized in the production of surfactants and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of benzyl-(3-hydroxyphenyl)-dimethylazanium bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the hydroxyphenyl group can interact with enzymes and other proteins, inhibiting their function. The compound’s molecular targets include bacterial cell walls and fungal cell membranes, making it effective against a range of microorganisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyltrimethylammonium bromide: Similar structure but lacks the hydroxyphenyl group.
Cetyltrimethylammonium bromide: Contains a longer alkyl chain, used as a surfactant.
Phenyltrimethylammonium bromide: Similar structure but lacks the benzyl group.
Uniqueness
Benzyl-(3-hydroxyphenyl)-dimethylazanium bromide is unique due to the presence of both the benzyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. The hydroxyphenyl group enhances its antimicrobial activity, while the benzyl group provides additional reactivity in chemical synthesis.
Eigenschaften
CAS-Nummer |
64048-42-6 |
|---|---|
Molekularformel |
C15H18BrNO |
Molekulargewicht |
308.21 g/mol |
IUPAC-Name |
benzyl-(3-hydroxyphenyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C15H17NO.BrH/c1-16(2,12-13-7-4-3-5-8-13)14-9-6-10-15(17)11-14;/h3-11H,12H2,1-2H3;1H |
InChI-Schlüssel |
MWUIVEJFGUFRKG-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(CC1=CC=CC=C1)C2=CC(=CC=C2)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13762121.png)
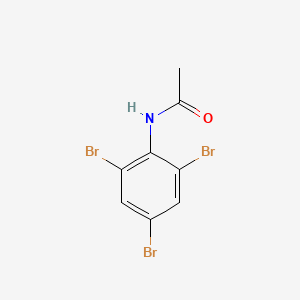
![L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester](/img/structure/B13762134.png)
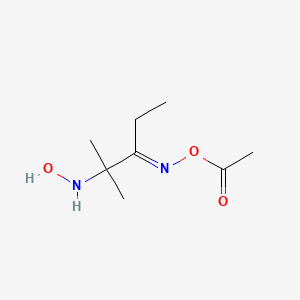
![Benzenesulfonamide, 3-chloro-N-(2-chloroethyl)-4-[[4-[(2-hydroxyethyl)amino]-1-naphthalenyl]azo]-](/img/structure/B13762151.png)
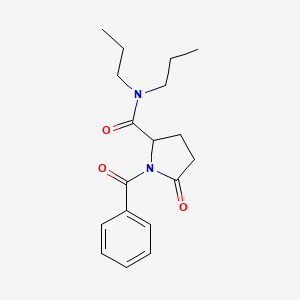
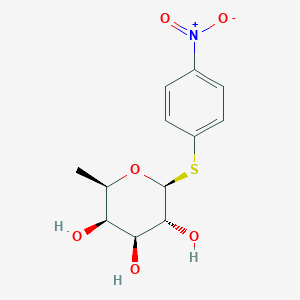
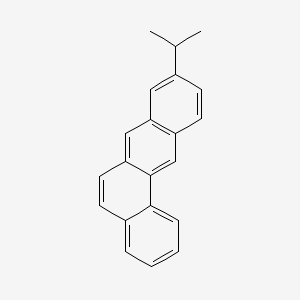
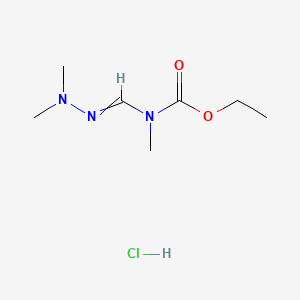
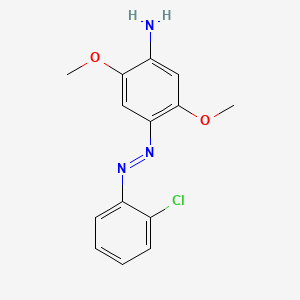
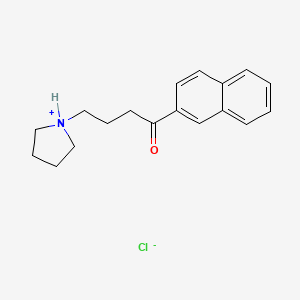
![Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-](/img/structure/B13762182.png)
